molecular formula C25H26O3 B13853678 (E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol

(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol

Cat. No.: B13853678
M. Wt: 374.5 g/mol
InChI Key: ZLBCURVKZKSUCF-RIYZIHGNSA-N
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Description

(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol is an organic compound characterized by its unique structure, which includes a pent-4-en-2-ol backbone substituted with two benzyloxy groups on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phenyl Ring Substituents: The initial step involves the introduction of benzyloxy groups onto a phenyl ring. This can be achieved through a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable phenyl halide under basic conditions.

    Formation of the Pent-4-en-2-ol Backbone: The next step involves the formation of the pent-4-en-2-ol backbone. This can be achieved through a series of reactions, including aldol condensation and reduction.

    Coupling of the Substituted Phenyl Ring with the Backbone: The final step involves coupling the substituted phenyl ring with the pent-4-en-2-ol backbone. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pent-4-en-2-ol backbone can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pent-4-en-2-ol backbone can be reduced to form a saturated alcohol.

    Substitution: The benzyloxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(3,5-Dimethoxyphenyl)pent-4-en-2-ol: Similar structure but with methoxy groups instead of benzyloxy groups.

    (E)-5-(3,5-Dihydroxyphenyl)pent-4-en-2-ol: Similar structure but with hydroxy groups instead of benzyloxy groups.

Uniqueness

(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol is unique due to the presence of benzyloxy groups, which can influence its chemical reactivity and biological activity. The benzyloxy groups can also provide additional sites for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H26O3

Molecular Weight

374.5 g/mol

IUPAC Name

(E)-5-[3,5-bis(phenylmethoxy)phenyl]pent-4-en-2-ol

InChI

InChI=1S/C25H26O3/c1-20(26)9-8-14-23-15-24(27-18-21-10-4-2-5-11-21)17-25(16-23)28-19-22-12-6-3-7-13-22/h2-8,10-17,20,26H,9,18-19H2,1H3/b14-8+

InChI Key

ZLBCURVKZKSUCF-RIYZIHGNSA-N

Isomeric SMILES

CC(C/C=C/C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Canonical SMILES

CC(CC=CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

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